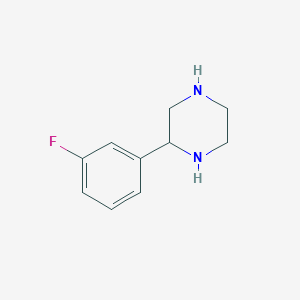

2-(3-Fluorophenyl)piperazine

説明

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Research

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug discovery. nih.govnih.gov Its prevalence is due to a unique combination of physicochemical properties that make it an attractive component in the design of new drugs. tandfonline.com The piperazine ring is a versatile building block that can be readily modified at its nitrogen atoms, allowing for the attachment of various pharmacophores and the fine-tuning of a molecule's biological activity. bohrium.comnih.gov

One of the key advantages of the piperazine moiety is its ability to improve the pharmacokinetic profile of a drug candidate. tandfonline.commdpi.com Its basic nature can enhance aqueous solubility, a crucial factor for oral bioavailability. bohrium.com Furthermore, the conformational flexibility of the piperazine ring can be modulated, which is important for optimizing interactions with biological targets. tandfonline.com

The therapeutic applications of piperazine-containing drugs are extensive and diverse. nih.gov They are found in medications targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics. nih.govresearchgate.net Additionally, piperazine derivatives have demonstrated efficacy as anticancer mdpi.comnih.gov, antimicrobial researchgate.netnih.gov, anti-inflammatory thieme-connect.com, and antihistamine agents. drugbank.com The ability of the piperazine scaffold to interact with a multitude of biological targets underscores its immense value in medicinal chemistry. mdpi.combenthamdirect.com

Overview of Arylpiperazine Derivatives as Bioactive Compounds

Arylpiperazine derivatives are a prominent class of compounds within the broader family of piperazine-based molecules. mdpi.com These compounds, characterized by the attachment of an aryl group (such as a phenyl ring) to one of the piperazine nitrogens, are recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This designation reflects their ability to bind to a wide variety of biological targets with high affinity, making them a recurring motif in successful drug candidates. mdpi.com

The bioactivity of arylpiperazine derivatives is particularly notable in the context of the central nervous system. mdpi.com They are known to interact with various neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. mdpi.commdpi.com This has led to their development as treatments for a range of neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. nih.govnih.gov For instance, many antipsychotic and antidepressant drugs incorporate an arylpiperazine moiety in their structure. nih.govresearchgate.net

Beyond the CNS, arylpiperazines have shown promise in other therapeutic areas. They have been investigated for their potential as anticancer agents, with some derivatives exhibiting cytotoxic effects against various cancer cell lines. mdpi.comnih.govtandfonline.com Their biological activity also extends to antimicrobial researchgate.netnih.gov and anti-inflammatory properties. dntb.gov.ua The versatility of the arylpiperazine scaffold allows medicinal chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties for a desired therapeutic effect. mdpi.commuseonaturalistico.it

Historical Context and Evolution of Fluorophenylpiperazine Research

The introduction of fluorine into drug molecules, a strategy known as fluorine chemistry, has become a powerful tool in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter the metabolic stability, binding affinity, and bioavailability of a compound. ontosight.ai

The exploration of fluorinated phenylpiperazine derivatives represents a logical progression in arylpiperazine research. Early investigations into compounds like para-fluorophenylpiperazine (p-FPP) revealed their activity at serotonin receptors. wikipedia.orgnih.gov Initially identified as a metabolite of the hypnotic drug niaprazine (B1210437) in the early 1980s, p-FPP was later found to act primarily as a 5-HT1A receptor agonist. wikipedia.orgnih.gov

Subsequent research has focused on synthesizing and evaluating a variety of fluorophenylpiperazine derivatives to explore the impact of fluorine substitution at different positions on the phenyl ring (ortho, meta, or para). This has led to the development of compounds with enhanced selectivity and potency for specific biological targets. For example, the presence of a fluorine atom on the phenyl ring of arylpiperazine derivatives has been shown to enhance their affinity for dopamine receptors. museonaturalistico.it

The synthesis of these compounds often involves methods like the Buchwald-Hartwig amination, which allows for the efficient coupling of a fluorinated aryl halide with piperazine. mdpi.commdpi.com The ongoing research in this area continues to yield novel compounds with potential therapeutic applications, including the development of radiolabeled fluorophenylpiperazines for use in positron emission tomography (PET) imaging to study receptors in the brain. nih.govdntb.gov.ua The evolution of fluorophenylpiperazine research highlights the successful synergy of arylpiperazine chemistry and fluorine chemistry in the quest for improved medicines.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUULFUTVPSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392667 | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-17-4 | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Fluorophenyl Piperazine and Its Analogues

Classical and Modern Synthetic Routes for Piperazine (B1678402) Derivatives

The synthesis of the piperazine core has evolved from classical condensation reactions to more sophisticated modern techniques that offer greater control and efficiency. researchgate.netmuseonaturalistico.it

Classical methods for preparing piperazine derivatives often involve the condensation of ethylenediamine (B42938) with bifunctional compounds. researchgate.net Another traditional approach involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, though this often requires high temperatures and long reaction times. nih.gov A common strategy for creating chiral piperazines is to start from readily available α-amino acids, which are used to construct and cyclize precursors like diketopiperazines that can then be reduced. rsc.orggoogle.com

Modern synthetic approaches have introduced more efficient and selective methods. researchgate.net These include transition metal-catalyzed reactions, photocatalytic methods, and multi-component reactions like the Ugi reaction. researchgate.netresearchgate.net Such methods often provide higher yields and are compatible with a wider range of functional groups. researchgate.net For instance, iridium-catalyzed N-alkylative homocoupling of ethanolamines represents a modern, atom-economical approach to forming the piperazine ring. clockss.org

Alkylation Strategies Involving Piperazine

Alkylation is a fundamental transformation for modifying the piperazine scaffold, typically occurring at the nitrogen atoms. mdpi.com The most common methods for N-alkylation include:

Nucleophilic Substitution: This involves reacting a piperazine with an alkyl halide (e.g., chloride or bromide) or sulfonate. mdpi.com The reaction is often facilitated by a base, such as potassium carbonate, and sometimes a catalyst like potassium iodide, to form the C-N bond. tandfonline.commdpi.com

Reductive Amination: This two-step process involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the N-alkylated product using a reducing agent like sodium triacetoxyborohydride. mdpi.comresearchgate.net

Reduction of Carboxamides: An N-acylpiperazine can be reduced to the corresponding N-alkylpiperazine, providing another route for functionalization. mdpi.com

While these methods traditionally functionalize the nitrogen atoms, recent advances in photoredox catalysis have enabled direct C-H alkylation of the piperazine carbon framework, offering a novel pathway to C-substituted derivatives. bohrium.com This site-selective method can be influenced by reaction temperature to control regioselectivity. bohrium.com

Advanced Chemical Transformations for Arylpiperazines

The creation of the C-N bond between an aryl group and the piperazine ring is a key step in the synthesis of compounds like 2-(3-Fluorophenyl)piperazine. Modern palladium-catalyzed cross-coupling reactions are central to this transformation. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is a premier method for N-arylation, coupling an aryl halide or triflate with an amine, such as piperazine, in the presence of a palladium catalyst and a suitable ligand. nih.govmdpi.com This reaction has been extensively developed for synthesizing N-arylpiperazines and is crucial in the production of many pharmaceuticals. nih.govresearchgate.net For the synthesis of 2-substituted arylpiperazines, the arylation can be performed on a pre-existing 2-substituted piperazine core. Alternatively, the aryl group can be introduced early in the synthesis, followed by the construction of the piperazine ring. researchgate.net

Recent developments have focused on making these processes more efficient and environmentally friendly. This includes the use of air- and moisture-stable palladium precatalysts that allow for rapid reactions under aerobic conditions, sometimes even using piperazine itself as the solvent to create a more cost-effective process. nih.gov Furthermore, photocatalytic methods, including metallaphotoredox catalysis, have emerged as a powerful strategy for the decarboxylative arylation of piperazine precursors to generate 2-arylpiperazines. acs.orgnih.gov

A notable strategy involves a multi-step sequence starting from commercially available materials. For example, a synthesis can begin with a protected piperazine-2-carboxylic acid, where the aryl group is introduced via a Buchwald-Hartwig coupling reaction. tandfonline.com The choice of catalyst, base, and solvent is critical for optimizing this coupling step. tandfonline.com

Strategies for Structural Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further functionalized, most commonly at the unsubstituted N4 nitrogen atom. This allows for the introduction of a wide variety of substituents to modulate the compound's properties.

A primary method for derivatization is N-alkylation . This can be achieved by reacting the core compound with various alkylating agents, such as bromoalkyl derivatives, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile. tandfonline.commdpi.com For example, 1-(2-fluorophenyl)piperazine (B89578) can be reacted with 2-(bromoalkyl)-1H-isoindoline-1,3(2H)-dione to produce more complex structures. tandfonline.com Another example involves reacting (2-fluorophenyl)piperazine with 3,6-dichloropyridazine (B152260), where one of the chlorine atoms is substituted by the piperazine nitrogen. nih.gov The resulting intermediate can then be further modified, for instance, by reacting it with ethyl bromoacetate. nih.gov

Other derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce alkyl groups. mdpi.com

Urea (B33335) Formation: Reaction with isocyanates to form urea derivatives. mdpi.com

These derivatization reactions are essential for building libraries of related compounds for structure-activity relationship (SAR) studies.

Optimization of Synthetic Pathways and Yields

Optimizing a synthetic route is critical for transitioning from laboratory-scale synthesis to large-scale production, aiming to improve yield, reduce costs, and enhance safety and environmental friendliness. google.comresearchgate.net

Key areas for optimization include:

Catalyst and Ligand Selection: In cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand is paramount. researchgate.nettandfonline.com Innovations in catalyst design have greatly expanded the versatility and efficiency of these reactions. researchgate.net

Reaction Conditions: Parameters such as temperature, solvent, and the choice of base (e.g., NaO-t-Bu, K₂CO₃) are systematically varied to find the optimal conditions for maximizing yield and minimizing side products. researchgate.nettandfonline.com For example, a study on the synthesis of aripiprazole, an arylpiperazine drug, involved optimizing the molar ratios of reactants, the amount of base, and the reaction time to achieve a high conversion ratio of 90-99%. researchgate.net

Green Chemistry Approaches: The use of phase-transfer catalysts (PTC) can allow reactions to be carried out under more environmentally friendly conditions, sometimes even solvent-free, while maintaining high yields. researchgate.netresearchgate.net Microwave-assisted synthesis is another technique used to shorten reaction times and improve yields. mdpi.com

An example of process optimization involved the development of a pilot-plant suitable process for an optically pure arylpiperazine derivative, which required extensive route scouting and the application of novel techniques to move away from an initial route that used hazardous reagents and gave low yields. researchgate.net

Analytical Techniques for Compound Characterization in Synthesis

The unambiguous identification and purity assessment of this compound and its intermediates are essential throughout the synthetic process. A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. nih.govmdpi.com ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is also highly informative.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.govmdpi.com Fragmentation patterns observed in techniques like GC-MS or LC-MS/MS can provide further structural clues. nih.gov For example, the mass spectrum of a phenylpiperazine derivative often shows a characteristic loss of a C₂H₄N fragment from the piperazine ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.com

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for separating and identifying volatile compounds. rsc.org It is particularly useful for separating isomers, such as the positional isomers of fluorophenylpiperazine (2-FPP, 3-FPP, and 4-FPP). rsc.orgfigshare.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for less volatile or thermally sensitive compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound and reaction intermediates. researchgate.net

The following table summarizes the key analytical techniques and their applications in the characterization of arylpiperazine derivatives.

| Analytical Technique | Application | Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of nuclei |

| Mass Spectrometry | Molecular Formula Determination | Exact mass, elemental composition, fragmentation patterns |

| IR Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C-N, C-F, N-H) |

| HPLC | Purity Assessment | Quantifies the purity of the compound and detects impurities |

| GC-MS | Separation & Identification | Separates volatile components and provides mass spectra for identification |

Pharmacological Spectrum and Biological Activities of 2 3 Fluorophenyl Piperazine and Analogues

Central Nervous System (CNS) Activity Profiles

Derivatives of 2-(3-Fluorophenyl)piperazine have demonstrated a broad range of activities within the central nervous system, influencing neurotransmitter systems and showing potential in models of neuropsychiatric disorders.

Interaction with Neurotransmitter Receptors: Serotonin (B10506) (5-HT) and Dopamine (B1211576) (D) Receptors

The this compound moiety is a crucial component in the design of ligands for serotonin and dopamine receptors. Analogues have shown significant affinity for various receptor subtypes, which is critical for their potential therapeutic applications.

Serotonin Receptors:

5-HT1A Receptors: Several studies have highlighted the interaction of this compound derivatives with 5-HT1A receptors. For instance, certain coumarin (B35378) derivatives incorporating this piperazine (B1678402) moiety act as weak partial agonists at the 5-HT1A receptor. mdpi.com Other research has identified potent 5-HT1A receptor ligands among 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. tandfonline.com Specifically, compound 11 (7-(2-(3-fluorophenyl)-2-oxoethyl)-8-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl) amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) demonstrated high affinity for both 5-HT1A and 5-HT7 receptors. uj.edu.pl The placement of the fluorine atom on the phenyl ring, along with the nature of the linker and other substituents, significantly influences the binding affinity. uj.edu.pl

5-HT7 Receptors: The aforementioned compound 11 also displayed high affinity for the 5-HT7 receptor, indicating the potential for dual-target activity. uj.edu.pl The development of dual 5-HT1A/5-HT7 receptor ligands is an active area of research, with the this compound scaffold playing a key role. uj.edu.pl

Dopamine Receptors:

D2 and D3 Receptors: Analogues of N-phenylpiperazine, including those with a 2-fluorophenyl substitution, have been evaluated for their selectivity towards D3 versus D2 dopamine receptors. mdpi.com While some derivatives exhibit low and nonselective binding, others, when incorporated into larger molecules, show high affinity and selectivity for the D3 receptor. mdpi.com For example, certain indazole carboxamide derivatives with a 2-fluorophenylpiperazine moiety have been synthesized and evaluated for their affinity towards D2, 5-HT1A, and 5-HT2A receptors, with some showing promise as multi-target ligands for schizophrenia. nih.govresearchgate.net

Table 1: Receptor Binding Affinities of Selected this compound Analogues

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Compound 7a | 5-HT1A | 14.3 ± 7.1 | mdpi.com |

| Compound 3a | 5-HT1A | 67.8 ± 4.6 | mdpi.com |

| Compound 6a | 5-HT1A | 199 ± 34.3 | mdpi.com |

| Compound 9 | D2 | 437 | tandfonline.com |

| Compound 11 | 5-HT1A | High Affinity | uj.edu.pl |

| Compound 11 | 5-HT7R | High Affinity | uj.edu.pl |

Modulation of Monoamine Pathways

The modulation of monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine, is a key aspect of the pharmacological profile of this compound derivatives.

Monoamine Oxidase (MAO) Inhibition: A study on pyridazinone derivatives containing the 2-fluorophenyl)piperazine moiety revealed potent and selective monoamine oxidase-B (MAO-B) inhibitory activity. nih.gov Specifically, compounds T6 and T3 were identified as the most potent MAO-B inhibitors with IC50 values of 0.013 µM and 0.039 µM, respectively. nih.govresearchgate.net These compounds were found to be reversible and competitive inhibitors of MAO-B, suggesting their potential as therapeutic agents for neurodegenerative disorders like Alzheimer's disease. nih.gov

Dopamine Transporter (DAT) Inhibition: Diphenyl piperazine derivatives have been synthesized and shown to have high binding affinity for the dopamine transporter. nih.gov One such derivative, when administered intraperitoneally, led to a dose-dependent increase in extracellular dopamine levels in the rat striatum, indicating potent dopamine uptake inhibitory activity in the central nervous system. nih.gov

Preclinical Assessment in Models of Neuropsychiatric Disorders (e.g., Antidepressant-like, Anxiolytic-like Effects)

The interactions of this compound analogues with key neurotransmitter systems translate into promising preclinical activity in models of depression and anxiety.

Antidepressant-like Effects: A selected 2-fluorophenylpiperazinylalkyl derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, compound 9 , demonstrated potential antidepressant effects in the forced swim test in mice. tandfonline.comtandfonline.com Novel multimodal salicylamide (B354443) derivatives with affinity for serotonin and dopamine receptors have also shown antidepressant-like properties in the tail suspension test. uj.edu.pl

Anxiolytic-like Effects: The same compound 9 also exhibited anxiolytic effects that were more potent than the reference drug diazepam. tandfonline.comtandfonline.com Other quinazolinone derivatives incorporating a 2-fluorophenylpiperazine moiety showed significant antianxiety activity in the hole-board and elevated plus-maze tests. ijpsdronline.com Furthermore, novel multimodal salicylamide derivatives displayed anxiolytic-like effects in the four-plate and marble-burying tests. uj.edu.pl

Anticancer and Antiproliferative Activities

Beyond their CNS effects, derivatives of this compound have emerged as a promising class of compounds with significant anticancer and antiproliferative properties.

Mechanisms of Cytotoxic Effects and Apoptosis Induction

The anticancer activity of these compounds is often mediated through the induction of programmed cell death, or apoptosis, in cancer cells.

Caspase-Dependent Apoptosis: A novel piperazine derivative, C505 , was found to potently induce caspase-dependent apoptosis in cancer cells. nih.gov Treatment with C505 led to the activation of caspase-8 and caspase-3, key executioner caspases in the apoptotic cascade. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases, further confirmed the induction of apoptosis. nih.gov

Mitochondrial Pathway: Some β-elemene piperazine derivatives induce apoptosis through both the mitochondrial and death receptor-mediated pathways. plos.org This involves a decrease in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. plos.org

BCL2 Inhibition: Novel sulfamethoxazole (B1682508) and 1-(2-fluorophenyl) piperazine derivatives have been designed as potential inhibitors of the anti-apoptotic protein BCL2. researchgate.net Downregulation of BCL2 expression and upregulation of Caspase-3 expression were observed in breast cancer cells treated with these compounds, demonstrating their pro-apoptotic and antiproliferative potential. researchgate.net

Targeting Molecular Pathways Implicated in Oncogenesis (e.g., Tyrosine Kinases)

The anticancer effects of this compound derivatives are also attributed to their ability to interfere with key signaling pathways that are often dysregulated in cancer.

PI3K/AKT Pathway Inhibition: The compound C505 was shown to inhibit the PI3K/AKT signaling pathway, which is frequently overactive in many cancers and promotes cell proliferation and survival. nih.gov C505 treatment resulted in the downregulation of the PI3K p85beta protein and a significant reduction in AKT phosphorylation. nih.gov

Tyrosine Kinase Inhibition:

EGFR: A novel class of phenylpiperazine derivatives has been discovered with potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov One compound, 3p , exhibited a nanomolar IC50 value in A549 lung cancer cells and induced tumor growth cessation in vivo. nih.gov

VEGFR-2: Piperazine-chalcone hybrids have been designed to target vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key regulator of angiogenesis. nih.gov

Multi-Targeted Kinase Inhibition: Rhodanine–piperazine hybrids have been developed as potential inhibitors of multiple tyrosine kinases, including VEGFR, EGFR, and HER2, showing promise as anti-breast cancer agents. mdpi.com

Table 2: Antiproliferative Activity of Selected this compound Analogues

| Compound | Cancer Cell Line | Activity (IC50 or GI50) | Target/Mechanism | Reference |

| C505 | K562, HeLa, AGS | GI50 < 0.16 μM | PI3K/AKT inhibition, Apoptosis induction | nih.gov |

| Compound 3p | A549 | IC50 = 0.05 μM | EGFR Tyrosine Kinase Inhibition | nih.gov |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 = 1.00 μM | Antiproliferative | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI50 = 1.35 μM | Antiproliferative | mdpi.com |

| Compound 3e (Sulfamethoxazole derivative) | MDA-MB-231 (Breast) | IC50 = 16.98 μM | BCL2 Inhibition, Apoptosis Induction | researchgate.net |

| Compound 6b (Sulfamethoxazole derivative) | MDA-MB-231 (Breast) | IC50 = 17.33 μM | BCL2 Inhibition, Apoptosis Induction | researchgate.net |

Anti-inflammatory Potential

Several studies have highlighted the anti-inflammatory properties of piperazine derivatives, including analogues of this compound. A series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety were synthesized and evaluated for their in vivo anti-inflammatory activity using xylol-induced ear edema and carrageenan-induced paw edema models in mice. nih.gov While one derivative containing a 2-(3-fluorophenyl)acetyl group (M10) showed weaker activity, other compounds in the series exhibited potent anti-inflammatory effects, with some being more active than aspirin. nih.gov

Further research into N-phenyl piperazine derivatives has shown dose-dependent anti-inflammatory responses in in vitro assays. biomedpharmajournal.org Some of these compounds demonstrated significant anti-inflammatory potential, with efficacy comparable to or even surpassing standard control drugs at certain concentrations. biomedpharmajournal.org The anti-inflammatory activity of piperazinyl-containing pyridazine (B1198779) derivatives has also been reported, with some compounds showing strong effects in animal models. pcbiochemres.com

Table 4: Anti-inflammatory Activity of this compound Analogues

| Compound/Analogue | Model | Effect | Reference |

|---|---|---|---|

| Methyl salicylate derivative (M16) | Carrageenan-induced paw edema | Higher activity than aspirin | nih.gov |

| N-phenyl piperazine derivative (P6) | BSA denaturation | 90% inhibition at 500 µg/mL | biomedpharmajournal.org |

| N-phenyl piperazine derivative (P7) | BSA denaturation | ~90% inhibition at 500 µg/mL | biomedpharmajournal.org |

| N-phenyl piperazine derivative (P22) | BSA denaturation | ~85% inhibition at 500 µg/mL | biomedpharmajournal.org |

Other Reported Biological Effects

The potential of this compound analogues as pain-relieving agents has been explored through various preclinical models. A study on novel thiazole-piperazine derivatives investigated their antinociceptive effects using the tail-clip test and acetic acid-induced writhing test in mice. mdpi.com Several of these compounds significantly increased the pain threshold and inhibited writhing behavior, indicating both central and peripheral antinociceptive activity. mdpi.com The involvement of the opioidergic system was also suggested in their mechanism of action. mdpi.com

Another study on a new piperazine derivative, LQFM202, demonstrated significant antinociceptive effects in acetic acid-induced writhing and formalin-induced pain models in mice. nih.gov The compound was shown to reduce pain in both the neurogenic and inflammatory phases of the formalin test, suggesting a complex mechanism of action. nih.gov

Table 5: Antinociceptive Activity of this compound Analogues

| Compound/Analogue | Test Model | Result | Reference |

|---|---|---|---|

| Thiazole-piperazine derivative (3a) | Acetic acid-induced writhing | Significant inhibition of writhing | mdpi.com |

| Thiazole-piperazine derivative (3b) | Acetic acid-induced writhing | Significant inhibition of writhing | mdpi.com |

| Thiazole-piperazine derivative (3c) | Acetic acid-induced writhing | Significant inhibition of writhing | mdpi.com |

| Thiazole-piperazine derivative (3f) | Acetic acid-induced writhing | Significant inhibition of writhing | mdpi.com |

| Thiazole-piperazine derivative (3g) | Acetic acid-induced writhing | Significant inhibition of writhing | mdpi.com |

| LQFM202 | Acetic acid-induced writhing | 29-52% decrease in writhing | nih.gov |

Antimalarial Activity

The quest for novel and effective antimalarial agents has led to the exploration of various synthetic scaffolds, including those incorporating the phenylpiperazine moiety. Analogues of this compound have been synthesized and evaluated for their potential to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research into artemisinin (B1665778) derivatives has incorporated fluorophenylpiperazine groups to enhance activity. One such study prepared a series of piperazine-linked artemisinin analogues, which demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. acs.org For instance, the compound 10β-[[3-[(4-Fluorophenylpiperazyl)methyl]benzyl]oxy]dihydroartemisinin was synthesized and showed significant antimalarial effects. acs.org While these initial analogues showed promise, further optimization led to the development of C-10 carba-linked amino derivatives that were found to be four times more potent than artemisinin and about twice as active as artemether (B1667619) in vitro against chloroquine-resistant parasites. acs.org

In a different approach, imidazolopiperazines have been identified as a promising class of antimalarial agents. acs.org Optimization of this scaffold revealed that substitutions on the piperazine core were crucial for activity. While an unsubstituted piperazine often resulted in poor oral exposure, modifications such as introducing dimethyl groups on the 8-position of the imidazolopiperazine core significantly improved potency and metabolic stability. acs.org For example, modifying the piperazine ring into a lactam led to a decrease in activity, but this was regained and improved by the introduction of dimethyl substituents. acs.org

Furthermore, quinoline-piperazine hybrids have been investigated. A series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were synthesized, with many showing inhibitory activity against P. falciparum. biointerfaceresearch.com The most active compound in this series, which featured a modified piperazine side chain, exhibited a Minimum Inhibitory Concentration (MIC) of 0.18 µg/mL. biointerfaceresearch.com Several other compounds from this series were found to be equipotent to the standard drug chloroquine. biointerfaceresearch.com However, not all piperazine-containing compounds show antimalarial effects. A study on 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives found that none of the thirteen new compounds tested were effective against Plasmodium. nih.gov Similarly, a series of praziquantel (B144689) analogues and molecular hybrids, some incorporating a piperazine structure, were all found to be inactive against P. falciparum with IC₅₀ values greater than 6 µM. mdpi.com

Table 1: Antimalarial Activity of Selected Piperazine Analogues

| Compound Class | Specific Analogue/Modification | Activity Highlight | Parasite Strain | Reference |

|---|---|---|---|---|

| Artemisinin-Piperazine Analogues | 10β-[[3-[(4-Fluorophenylpiperazyl)methyl]benzyl]oxy]dihydroartemisinin | Potent activity | Chloroquine-sensitive & resistant | acs.org |

| Imidazolopiperazines | 8,8-dimethyl imidazolopiperazine analogues | Improved potency (EC₅₀ in 50-100 nM range) | P. falciparum | acs.org |

| Quinoline-Piperazine Hybrids | Compound 3c (specific structure in source) | Most active with MIC of 0.18 µg/mL | P. falciparum | biointerfaceresearch.com |

| Quinoxaline-Piperazine Hybrids | 2-Cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxides | Not effective | P. falciparum (FCR-3 strain) | nih.gov |

| Praziquantel-Piperazine Hybrids | Various molecular hybrids | Inactive (IC₅₀ > 6 µM) | P. falciparum | mdpi.com |

Alpha-Amylase and Alpha-Glucosidase Inhibition

Phenylpiperazine derivatives have been investigated for their potential to manage hyperglycemia by inhibiting key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. Inhibition of these enzymes slows the breakdown of complex carbohydrates into absorbable monosaccharides, thus reducing postprandial glucose spikes.

Studies on thiadiazole derivatives incorporating a piperazine moiety have shown that these compounds can be potent inhibitors of both α-amylase and α-glucosidase. researchgate.net Newly synthesized analogues in one study demonstrated greater inhibitory potential than previously reported compounds, with minimal inhibitory concentrations (IC₅₀) for some analogues being significantly lower than the standard drug, acarbose. researchgate.net For example, the most active analogues displayed IC₅₀ values ranging from 2.10 to 18.10 µM for α-amylase and 2.70 to 19.20 µM for α-glucosidase, compared to acarbose's IC₅₀ of 4.30 µM and 5.10 µM, respectively. researchgate.net

The structural features of the piperazine derivatives play a crucial role in their inhibitory activity. Research on benzimidazole (B57391) derivatives has highlighted that the piperazine core can be an effective component for amylase inhibition. researchgate.net The presence of hydrophobic groups attached to the core is also linked to the observed inhibitory effects. researchgate.net Similarly, aryl-piperazine linked benzimidazole derivatives have shown noteworthy competitive inhibition against α-glucosidase. nih.gov A series of benzimidazole-piperazine derivatives exhibited significant inhibition against both α-glucosidase (IC₅₀ = 0.85–29.72 µM) and α-amylase (IC₅₀ = 4.75–40.24 µM). nih.gov Further studies on hybrid benzimidazole ureas confirmed that several analogues had good to moderate inhibitory activity against both enzymes, with the most potent compounds having IC₅₀ values comparable to acarbose. dntb.gov.uamdpi.com

Table 2: Inhibition of α-Amylase and α-Glucosidase by Piperazine Analogues

| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thiadiazole-Piperazine Derivatives | α-Amylase | 2.10 - 18.10 | 4.30 | researchgate.net |

| α-Glucosidase | 2.70 - 19.20 | 5.10 | researchgate.net | |

| Benzimidazole-Piperazine Derivatives | α-Amylase | 4.75 - 40.24 | - | nih.gov |

| α-Glucosidase | 0.85 - 29.72 | - | nih.gov | |

| Hybrid Benzimidazole Ureas | α-Amylase | 18.65 - 28.33 | 14.21 | dntb.gov.uamdpi.com |

| α-Glucosidase | 17.47 - 29.01 | - | mdpi.com |

Human Equilibrative Nucleoside Transporter (ENT) Inhibition

Human Equilibrative Nucleoside Transporters (ENTs), particularly ENT1 and ENT2, are crucial for nucleoside transport across cell membranes, playing roles in nucleotide synthesis and the regulation of adenosine (B11128) signaling. nih.govanu.edu.aunih.gov Analogues of fluorophenylpiperazine have emerged as novel inhibitors of these transporters.

A key compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a potent inhibitor of both ENT1 and ENT2. anu.edu.aunih.gov Unlike many conventional inhibitors that are selective for ENT1, FPMINT displays a preference for ENT2, with an IC₅₀ value 5 to 10 times lower for ENT2 than for ENT1. anu.edu.aunih.gov Kinetic studies have revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the maximum transport velocity (Vmax) of nucleosides without affecting the substrate binding affinity (Km). anu.edu.aunih.gov

Structure-activity relationship (SAR) studies on FPMINT analogues have provided further insights. nih.gov The presence of a halogen substituent on the fluorophenyl ring attached to the piperazine is essential for inhibitory activity against both ENT1 and ENT2. nih.govpolyu.edu.hk The replacement of the naphthalene (B1677914) moiety of FPMINT with a benzene (B151609) ring was found to abolish the inhibitory effects. nih.govpolyu.edu.hk However, adding specific substituents back onto this benzene ring could restore activity. For example, adding a methyl, ethyl, or oxymethyl group regained inhibitory activity for both ENT1 and ENT2, while adding a chloride atom only restored inhibition for ENT1. nih.govpolyu.edu.hk Among the tested analogues, a compound designated as '3c' proved to be the most potent inhibitor of both transporters. nih.govpolyu.edu.hk Like FPMINT, compound 3c was found to be an irreversible, non-competitive inhibitor. nih.govpolyu.edu.hk

Table 3: ENT Inhibition by FPMINT and Analogues

| Compound | Target | IC₅₀ (µM) | Inhibition Profile | Reference |

|---|---|---|---|---|

| FPMINT | ENT1 | 5-10 fold higher than for ENT2 | Irreversible, Non-competitive | anu.edu.aunih.gov |

| ENT2 | 5-10 fold lower than for ENT1 | anu.edu.aunih.gov | ||

| Analogue 2a | ENT1 | 104.92 | - | nih.gov |

| Analogue 2b | ENT1 | 12.68 | More selective for ENT2 | nih.gov |

| ENT2 | 2.95 | More selective for ENT2 | nih.gov | |

| Analogue 3b | ENT1 | 1.65 | - | nih.gov |

| Analogue 3c | ENT1 | 2.38 | Most potent inhibitor tested; Irreversible, Non-competitive | nih.gov |

| ENT2 | 0.57 | nih.gov |

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Piperazine Derivatives

Influence of Fluorine Atom Position and Substitution Pattern on Biological Activity

The position of the fluorine atom on the phenyl ring is a fundamental determinant of biological activity. Studies on various derivatives have demonstrated that shifting the fluorine from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter receptor affinity and efficacy.

For instance, in a series of N-arylpiperazine-modified analogues of KN-62 acting as P2X7 receptor antagonists, the para-fluorine derivative was the most potent. nih.gov Moving the fluorine to the ortho position resulted in a threefold decrease in potency. nih.gov Similarly, for coumarin-piperazine derivatives designed as acetylcholinesterase (AChE) inhibitors, the compound with a fluorine at the C-4 position of the phenyl ring displayed the highest affinity. ppm.edu.pl

The presence of a halogen substituent on the phenylpiperazine moiety is often considered essential for activity. In a series of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl group was vital for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Replacing the fluorine atom with other halogens like chlorine or iodine can lead to a dramatic decrease in activity, as observed in the P2X7 antagonist series. nih.gov However, in other scaffolds, different halogen substitutions can be beneficial. For example, in a series of 1,3,5-triazin-2-amine (B31629) analogues, a chloro-substituted phenylpiperazine derivative showed restored inhibitory activity against ENT1. frontiersin.orgpolyu.edu.hk

Dual substitutions on the phenyl ring also modulate activity. A derivative with a 2,4-difluoro substitution on a sulfonylpiperazine ring demonstrated remarkable anticancer activity, suggesting that multiple fluorine atoms can enhance potency in certain contexts. nih.govtandfonline.com

Table 1: Effect of Phenyl Ring Halogen Substitution on Biological Activity

| Parent Scaffold | Substituent | Target | Observation | Reference |

|---|---|---|---|---|

| KN-62 Analogue | p-Fluoro | P2X7 | Most potent compound in the series. | nih.gov |

| KN-62 Analogue | o-Fluoro | P2X7 | 3-fold less potent than p-fluoro analogue. | nih.gov |

| KN-62 Analogue | p-Chloro | P2X7 | Dramatically decreased activity. | nih.gov |

| KN-62 Analogue | p-Iodo | P2X7 | Dramatically decreased activity. | nih.gov |

| FPMINT Analogue | Fluoro (any position) | ENT1/ENT2 | Essential for inhibitory effects. | frontiersin.orgpolyu.edu.hk |

| Chrysin Derivative | 2,4-Difluoro | HeLa Cells | Potent anticancer activity (IC50 = 4.67 ± 1.42 µg/mL). | nih.govtandfonline.com |

Impact of Piperazine (B1678402) Ring Substitutions and Conformations

In a series of novel vindoline-piperazine conjugates developed as anticancer agents, the nature of the piperazine substituent was paramount. Derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl groups proved significantly more effective than those with smaller N-methyl or N-(4-fluorobenzyl) groups. mdpi.com This highlights that bulky, electron-withdrawing substituents on the piperazine nitrogen can enhance anticancer activity. Furthermore, N-alkyl linkers were found to be more beneficial than N-acyl linkers in this series. mdpi.com

The piperazine ring can act as a linker connecting the fluorophenyl moiety to another pharmacophore. researchgate.net For example, derivatives linking the 2-(3-fluorophenyl)piperazine core to an indazole-3-carboxamide via a propyl chain have been synthesized and evaluated as potential antipsychotics targeting dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.gov The conformation of the piperazine ring, which typically exists in a chair conformation, is also a key factor, although less frequently explored in detail. The flexibility of the ring allows it to adopt conformations that optimize interactions within a receptor's binding pocket.

Role of Aromatic Ring Substituents and Linker Chains on Pharmacological Profiles

The length and composition of the linker chain are critical.

Length: In studies of P2X7 receptor antagonists, a one-carbon linker between the piperazine nitrogen and a phenyl ring increased activity, whereas a two-carbon linker led to a tenfold decrease in biological activity. nih.gov Conversely, in a series of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives targeting serotonin receptors, varying the alkyl chain length (propyl, butyl, pentyl) systematically altered receptor affinity, with a pentyl chain often yielding high potency. tandfonline.com

Composition: The chemical nature of the linker is also vital. In coumarin-piperazine derivatives, a simple 2-oxo-ethyl linker was found to be crucial for antimicrobial activity, and its replacement with ketone, oxime, or O-methyloxime linkers resulted in decreased activity. ppm.edu.pl Modifications to the amide bond within a linker chain can also cause a significant decrease in dopamine D(4) receptor affinity. drugbank.com

The substituents on the terminal aromatic ring play a major role in defining the pharmacological profile. In the development of inhibitors for ENT1 and ENT2, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory effects. frontiersin.orgpolyu.edu.hk However, adding specific substituents back onto this new benzene ring, such as a methyl group at the meta position or an ethyl group at the para position, could restore the inhibitory activity on both transporters. frontiersin.orgpolyu.edu.hk This demonstrates a complex interplay between the linker and the terminal aromatic system in achieving the desired biological effect.

Determinants of Receptor Binding Affinity and Selectivity

The ultimate therapeutic utility of this compound derivatives depends on their ability to bind to specific biological targets with high affinity and selectivity. These molecules have been investigated as ligands for a wide range of receptors, including dopamine, serotonin, and equilibrative nucleoside transporters.

Structural modifications directly impact receptor binding:

Dopamine and Serotonin Receptors: Many derivatives are designed as multi-target ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, a profile considered beneficial for treating schizophrenia. researchgate.netnih.govrsc.org In one study, a 2-fluorophenyl piperazine derivative (compound 7a) showed the highest affinity for the 5-HT1A receptor (Ki = 14.3 ± 7.1 nM) compared to other analogues. mdpi.com The introduction of various substituents on the aryl part of the piperazine moiety directly influences the binding affinity for these key receptors. nih.gov

Equilibrative Nucleoside Transporters (ENTs): In a series of analogues of FPMINT, which contains a 2-fluorophenyl)piperazine moiety, compound 3c emerged as a potent inhibitor of both ENT1 and ENT2, with IC50 values of 2.38 µM and 0.57 µM, respectively. frontiersin.org Its potency was greater than the parent compound, demonstrating that structural modifications can enhance binding affinity. frontiersin.orgpolyu.edu.hk

Sigma Receptors (S1R/S2R): The 4-fluorophenyl-substituted derivative 5 was found to be a poor ligand for the S1R. nih.gov Docking studies suggested that the fluorine substituent caused a change in the molecule's orientation within the binding site, preventing crucial ionic interactions and leading to weak affinity. nih.gov

Selectivity is also a key determinant. For example, while some compounds bind to both ENT1 and ENT2, others can be selective. Compound 3b in the FPMINT series inhibited ENT1 (IC50 = 1.65 µM) but not ENT2, showcasing how subtle structural changes can impart selectivity. frontiersin.org

Table 2: Receptor Binding Affinity of Selected this compound Derivatives

| Compound | Structure Description | Target Receptor | Affinity (IC50 / Ki) | Reference |

|---|---|---|---|---|

| Compound 7a | 2-Fluorophenyl piperazine derivative | 5-HT1A | Ki = 14.3 ± 7.1 nM | mdpi.com |

| Compound 3a | 2-Fluorophenyl piperazine derivative | 5-HT1A | Ki > 100 nM | mdpi.com |

| Compound 6a | 2-Fluorophenyl piperazine derivative | 5-HT1A | Ki = 199 ± 34.3 nM | mdpi.com |

| Compound 2b | FPMINT Analogue | ENT1 | IC50 = 12.68 µM | frontiersin.org |

| Compound 2b | FPMINT Analogue | ENT2 | IC50 = 2.95 µM | frontiersin.org |

| Compound 3b | FPMINT Analogue | ENT1 | IC50 = 1.65 µM | frontiersin.org |

| Compound 3c | FPMINT Analogue | ENT1 | IC50 = 2.38 µM | frontiersin.orgpolyu.edu.hk |

| Compound 3c | FPMINT Analogue | ENT2 | IC50 = 0.57 µM | frontiersin.orgpolyu.edu.hk |

Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry Approaches in SAR Elucidation

To navigate the complex multidimensional space of chemical structures and biological activities, researchers increasingly rely on computational methods. Quantitative Structure-Activity Relationship (QSAR) and other computational techniques provide powerful tools for understanding and predicting the SAR of this compound derivatives.

QSAR studies aim to build mathematical models that correlate chemical structure with biological activity. These models can identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that govern the activity of the compounds. For similar piperazine-containing scaffolds, QSAR models have been successfully developed to predict activity against targets like mycobacteria and various cancer cell lines. rjptonline.org

3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for flexible molecules like piperazine derivatives. These techniques create 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For instance, a 3D-QSAR study on flexible GBR 12909 analogs, which also feature fluorophenyl groups, successfully created a predictive model for dopamine/serotonin transporter selectivity by identifying key steric and electrostatic fields. nih.gov

Molecular docking is another indispensable tool. It simulates the binding of a ligand into the active site of a target protein, predicting the preferred binding pose and estimating the binding energy. This method has been used to rationalize the observed SAR for fluorophenylpiperazine derivatives. For example, docking analysis of FPMINT analogues helped to show that the binding site of a potent inhibitor in ENT1 may differ from that of other conventional inhibitors. frontiersin.orgpolyu.edu.hk In another study, docking simulations explained the weak S1R affinity of a 4-fluorophenyl derivative by showing that the substituent forces the molecule into a non-productive binding pose, preventing key electrostatic interactions. nih.gov Computational workflows that combine docking with energy calculations, such as the MM-GBSA approach, can also be used to accurately predict the impact of fluorine substitutions on binding affinity. mdpi.com

Molecular Mechanisms and Cellular Interactions of 2 3 Fluorophenyl Piperazine

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction of ligands with their receptors is governed by kinetic and thermodynamic principles. For derivatives of 2-(3-fluorophenyl)piperazine, binding affinity (Ki), a measure of the equilibrium dissociation constant, has been characterized at various G-protein coupled receptors (GPCRs) and other targets.

Derivatives of this compound have shown significant affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are crucial targets for neuropsychiatric drugs. For instance, a series of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives bearing the 2-fluorophenylpiperazine moiety were identified as potent ligands for 5-HT1A and 5-HT7 serotonin receptors. tandfonline.com Similarly, indazole-piperazine hybrids have been evaluated for their affinity towards dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors, with substitutions on the phenyl ring significantly influencing binding affinity. nih.gov The introduction of a substituent at the ortho position of the phenyl ring is a preferred modification for enhancing binding to the dopamine D2 receptor. nih.gov

The binding kinetics, which describe the rate of association and dissociation of a ligand, can be complex. Studies on related piperazine-based inhibitors interacting with the dopamine transporter (DAT) have revealed a multi-step binding process. nih.gov This process can involve a "slow isomerization step" following the initial binding, suggesting a conformational change in the transporter protein. nih.gov The initial rapid association is characterized by an equilibrium constant (KL), while the subsequent slower step is defined by a rate constant (ki). nih.gov

Thermodynamic analysis provides insight into the forces driving the binding process. For the partitioning of related fluorophenyl-containing compounds into lipid bilayers, the process has been shown to be endothermic, indicating it is driven by a positive entropy change (ΔS). rsc.org The negative Gibbs free energy change (ΔG) confirms that the transfer from an aqueous phase to the lipid environment of the cell membrane is a spontaneous and energetically favorable process. rsc.org For the binding of a ligand containing a 3-fluorophenyl group to galectin-3C, the dissociation constant (Kd) was in the low micromolar range. acs.org

| Derivative Class | Target Receptor | Binding Affinity (Ki) | Reference |

| 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-diones | 5-HT1A, 5-HT7 | Potent ligands | tandfonline.com |

| Indazole-piperazine hybrids | D2, 5-HT1A, 5-HT2A | Varied (substituent-dependent) | nih.gov |

| Benzimidazol-2-one derivatives | σ2 Receptor | 0.66–68.5 nM | researchgate.net |

| Piperidine (B6355638)/piperazine-based compounds | σ1 Receptor | 3.2 nM (for compound 1) | nih.gov |

Modulation of Signal Transduction Pathways

Upon binding to a receptor, this compound derivatives can modulate intracellular signal transduction pathways, leading to a cellular response. These compounds can act as agonists, antagonists, or allosteric modulators, influencing pathways often linked to protein kinases and second messengers like cyclic adenosine (B11128) monophosphate (cAMP).

Derivatives of this compound have been identified as modulators of protein kinase enzymatic activity, such as that of Tie-2, a receptor tyrosine kinase involved in angiogenesis. google.com The modulation of such kinase pathways is a key mechanism for controlling cellular activities including proliferation and differentiation. google.com

Many of the receptors targeted by these compounds are G-protein-coupled receptors (GPCRs). universiteitleiden.nl The binding of a ligand to a GPCR can initiate a cascade of events, including the activation of G-proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase, altering cAMP levels. For example, a study on the related compound para-fluorophenylpiperazine (pFPP) in combination with a synthetic cannabinoid receptor agonist showed no significant additive or synergistic effects on cAMP inhibition, suggesting a lack of direct signaling interaction between the CB1 and 5-HT1a receptor pathways in that specific cellular context. nih.gov

The concept of allosteric modulation is also relevant. An allosteric modulator can bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to the endogenous ligand. monash.edu This can lead to pathway-dependent effects, where one signaling cascade is potentiated while another is inhibited. monash.edu

Enzymatic Inhibition and Activation Profiles

Compounds containing the this compound scaffold have been shown to inhibit a variety of enzymes, a property that is central to their therapeutic potential.

One significant area of investigation is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. Pyridazinone derivatives incorporating the 2-fluorophenyl)piperazine moiety have been identified as selective, reversible, and competitive inhibitors of MAO-B. mdpi.com

Another target is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Molecular docking studies have predicted that fluorophenylpiperazine compounds can interact with the active site of AChE, indicating their potential as inhibitors. researchgate.net

In the context of metabolic disorders, derivatives have been tested for their ability to inhibit carbohydrate-hydrolyzing enzymes. Some benzimidazole (B57391) derivatives with a piperazine (B1678402) core have demonstrated inhibitory potential against α-amylase and α-glucosidase, with IC50 values comparable to the standard drug acarbose. researchgate.net

Furthermore, these derivatives have been evaluated against other enzyme families. Weak inhibitory activity has been noted for some 1H-imidazo[2,1-f]purine-2,4(3H,8H)-diones against phosphodiesterases PDE4B and PDE10A. tandfonline.com Additionally, related phenylpiperazine compounds have shown inhibitory effects on Cytochrome P450 enzymes in the liver, which can influence drug metabolism. wikipedia.orgnih.gov

| Enzyme Target | Derivative/Compound Class | Inhibition Data (IC50) | Reference |

| Monoamine Oxidase B (MAO-B) | Pyridazinone derivatives | Selective inhibitors | mdpi.com |

| α-Amylase | Benzimidazole derivatives | 18.65 ± 0.23 µM (for compound 3c) | researchgate.net |

| α-Glucosidase | Benzimidazole derivatives | 17.47 ± 0.03 µM (for compound 3c) | researchgate.net |

| Phosphodiesterase (PDE4B, PDE10A) | 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-diones | Weak inhibition | tandfonline.com |

| Acyl-CoA:cholesterol acyltransferase (ACAT-1) | 2-(4-(2-((3-fluorophenyl)thio)ethyl)piperazinyl)acetonitrile | ACAT-1 inhibitors | mdpi.com |

Cellular Uptake and Intracellular Distribution Studies

For a compound to exert its effect on intracellular targets, it must first cross the cell membrane. Studies on various derivatives containing a fluorophenylpiperazine moiety have confirmed their ability to enter cells and distribute within intracellular compartments.

Fluorescence imaging studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives demonstrated that these compounds have good membrane permeability. nih.gov Upon incubation with both non-cancerous (3T3) and breast cancer (4T1) cell lines, the compounds readily entered the cells and dispersed throughout the cytoplasm. nih.gov

The mechanism of cellular entry and the ability to modulate transport proteins have also been investigated. In a study of analogues of FPMINT, which contains a 4-(2-fluorophenyl)piperazin-1-yl)methyl group, a [3H]uridine uptake assay was used to assess their effect on human equilibrative nucleoside transporters (ENT1 and ENT2). frontiersin.org The results showed that certain analogues could inhibit the function of these transporters in a non-competitive manner, effectively reducing the cell's ability to take up uridine. frontiersin.org This indicates that such compounds can directly interact with and modulate cellular transport machinery.

Once inside the cell, these compounds can localize to specific organelles. For example, some piperazine derivatives have been shown to induce cytotoxicity through mitochondrial impairment, suggesting an accumulation or interaction within mitochondria. researchgate.net In silico analyses of a related phthalocyaninato zinc(II) iodide complex predicted that it targets the Sigmar1 protein, which is localized in mitochondrial membranes, further suggesting a role for these structures in modulating mitochondrial function. researchgate.net

Protein-Ligand Interaction Analysis via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides critical insights into the specific molecular interactions that stabilize the ligand-protein complex. Numerous docking studies have been performed on derivatives of this compound to elucidate their binding modes with various biological targets.

These studies consistently reveal that the binding is stabilized by a combination of interactions:

Hydrogen Bonds: These are frequently observed between the piperazine nitrogen atoms or other functional groups on the derivative and polar amino acid residues in the active site of the target protein. For example, in the docking of a derivative with the COX-2 enzyme, a hydrogen bond was formed between the amide carbonyl and an arginine residue (Arg120). jrespharm.com

Hydrophobic Interactions: The fluorophenyl ring and other nonpolar parts of the molecule often engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to binding affinity. researchgate.net

Salt Bridges and π-Cation Interactions: The protonated nitrogen of the piperazine ring can form strong electrostatic interactions, such as salt bridges with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu), or π-cation interactions with aromatic residues like phenylalanine (Phe). nih.gov In the binding of ligands to the sigma-1 receptor, interactions with Glu172, Asp126, and Phe107 were identified as crucial. nih.gov

| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Binding Affinity/Energy | Reference |

| Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt bridge, π-cation | - | nih.gov |

| Acetylcholinesterase (AChE) | Not specified | Hydrogen bonds, hydrophobic interactions | High binding affinity | researchgate.net |

| Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Gln92, Thr200 | Hydrogen bonds | -8.61 kcal/mol (for SA7) | nih.gov |

| Cyclooxygenase-2 (COX-2) | Arg120 | Hydrogen bond | - | jrespharm.com |

| DNA Topoisomerase IIα (Topo II) | Asp residues | Hydrogen bonds | -63.2 kJ/mol (for BS230) | mdpi.com |

Preclinical Evaluation and Translational Research of 2 3 Fluorophenyl Piperazine Analogues

In Vitro Pharmacological Profiling and Efficacy Screening

The initial stages of drug discovery for 2-(3-fluorophenyl)piperazine analogues involve comprehensive in vitro screening to determine their pharmacological profile and potency at various biological targets. These assays are crucial for identifying lead compounds and understanding their mechanism of action.

A significant area of investigation for these analogues has been their interaction with monoamine transporters and receptors, which are key targets for neuropsychiatric disorders. For instance, a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, which incorporate a related fluorophenylpiperazine structure, were evaluated for their ability to inhibit the serotonin (B10506) reuptake transporter (SERT). nih.gov While these compounds demonstrated binding to SERT, their affinity was in the micromolar range, indicating lower potency compared to typical Selective Serotonin Reuptake Inhibitors (SSRIs). nih.gov

In another study, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione featuring a 2-fluorophenylpiperazinylalkyl chain were synthesized and tested for their affinity towards serotonin 5-HT1A and 5-HT7 receptors. precisionformedicine.comnih.gov This research identified potent ligands for both individual receptors and mixed 5-HT1A/5-HT7 receptor profiles. precisionformedicine.comnih.gov The affinity of these compounds is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Furthermore, pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety have been synthesized and evaluated as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. catapult.org.uk

The versatility of the this compound scaffold extends beyond CNS targets. Analogues have been investigated for other therapeutic areas, such as analgesia, by screening their inhibitory effects on pain-associated targets. researchgate.net For example, a series of analogues were synthesized and screened for their ability to inhibit the second phase of the formalin test, a key model for assessing analgesic potential. uniroma1.it

The following table summarizes the in vitro activity of selected this compound analogues at various targets.

| Compound Class | Target | Activity Metric | Value |

| 2-(4-Fluorophenoxy)-2-phenyl-ethyl piperazines | SERT | IC50 | 1.45 µM - 9.56 µM nih.gov |

| 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives | 5-HT1A Receptor | Ki | High Affinity (Not Quantified) precisionformedicine.comnih.gov |

| 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives | 5-HT7 Receptor | Ki | High Affinity (Not Quantified) precisionformedicine.comnih.gov |

| Pyridazinone derivatives | MAO-B | IC50 | Potent Inhibition (Not Quantified) catapult.org.uk |

| 5-Cyano-N-(2-(4-(3-fluorophenyl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide | Pain-related targets | % Inhibition | >50% at 10 µM for 16 targets researchgate.net |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, this compound analogues are advanced to in vivo studies to evaluate their efficacy in animal models that mimic human diseases. These studies provide critical information on the potential therapeutic utility of the compounds.

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione containing the 2-fluorophenylpiperazine moiety have demonstrated potential antidepressant and anxiolytic effects in rodent models. precisionformedicine.comnih.gov Specifically, selected compounds showed antidepressant-like activity in the forced swim test (FST) in mice. precisionformedicine.comnih.gov

In the realm of pain research, an in vivo-guided approach was used to identify a novel multitarget analgesic from a series of piperazine (B1678402) analogues. uniroma1.it A lead compound, 5-Cyano-N-(2-(4-(3-fluorophenyl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide (compound 20), and its analogues were evaluated in the formalin test in rats, a model that assesses both acute and inflammatory pain. researchgate.netuniroma1.it Several analogues exhibited potent analgesic effects, with ED50 values in the low milligram per kilogram range. researchgate.net

Atypical dopamine (B1211576) transporter (DAT) inhibitors featuring a piperazine ring have also been a subject of investigation for their potential in treating psychostimulant use disorders. Modifications to these structures, including the replacement of the piperazine with a piperidine (B6355638) ring, were assessed for their effect on locomotor activity in mice. nih.gov Certain analogues retained an atypical DAT inhibitor profile by not producing psychostimulant-like behaviors, which is a desirable characteristic for a potential addiction therapeutic. nih.gov

The following table presents a summary of in vivo efficacy findings for representative this compound analogues.

| Compound Analogue | Animal Model | Disease Area | Key Finding |

| 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione derivative (Compound 9) | Forced Swim Test (Mice) | Depression | Potential antidepressant effects observed. precisionformedicine.comnih.gov |

| 5-Cyano-indole-3-carboxamide derivative (Compound 29) | Formalin Test (Rats) | Pain/Analgesia | Potent analgesic effects with an ED50 of 0.78 mg/kg. researchgate.netuniroma1.it |

| Piperidine analogue of a DAT inhibitor (Compound 20a) | Locomotor Activity (Mice) | Psychostimulant Use Disorder | Negligible effect on locomotor activity, suggesting an atypical profile. nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations and Profiling

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates is essential for their development. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies relate drug concentration to its pharmacological effect.

Metabolic stability is a critical PK parameter evaluated early in drug discovery. For many this compound analogues, metabolic stability has been assessed using in vitro models such as human, rat, and mouse liver microsomes. precisionformedicine.comnih.govnih.govnih.gov For example, a series of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives were evaluated for their metabolic stability in human liver microsomes (HLM). precisionformedicine.comnih.gov Similarly, studies on atypical DAT inhibitors revealed that piperazine-containing compounds suffered from metabolic instability, often due to N-dealkylation of the piperazine ring. nih.gov This led to the exploration of bioisosteric replacements to improve stability. nih.gov

In a study of imidazolopiperazines for malaria, key analogues demonstrated good compliance with Lipinski's rule-of-five and high solubility, although they exhibited poor metabolic stability in rat liver microsomes compared to other species. nih.gov

Pharmacokinetic parameters of a lead analgesic compound were assessed in rats following both intraperitoneal (IP) and oral administration. The results indicated that the oral route led to approximately five-fold lower systemic exposure and two-fold lower in vivo stability compared to the IP route, highlighting the importance of administration route on drug disposition. uniroma1.it

The interaction of para-fluorophenylpiperazine (pFPP), a related analogue, with the synthetic cannabinoid AMB-FUBINACA was studied to see if pFPP altered the metabolism of the cannabinoid in rat and human liver microsomes. No inhibition of the primary metabolic pathway was detected.

The table below provides examples of metabolic stability data for different classes of piperazine analogues.

| Compound Series | In Vitro Model | Key Finding |

| Atypical DAT Inhibitors (Piperazine-based) | Mouse Liver Microsomes | Modest half-life (t1/2) of 20 minutes for lead compound. nih.gov |

| Atypical DAT Inhibitors (Piperidine-based) | Rat Liver Microsomes | Improved metabolic stability compared to piperazine analogues. nih.govnih.gov |

| Imidazolopiperazines (Antimalarial) | Rat Liver Microsomes | Generally poor metabolic stability. nih.gov |

Safety Pharmacology Assessments

Safety pharmacology studies are conducted to identify potential adverse effects of a new drug candidate on major physiological functions. A key assessment for many drug classes, including those targeting the CNS, is the evaluation of cardiovascular safety, particularly the potential for QT interval prolongation, which can lead to life-threatening arrhythmias.

A primary screen for this risk is the in vitro hERG (human Ether-à-go-go-Related Gene) potassium channel assay. Inhibition of the hERG channel is a major reason for the termination of drug development programs. In the development of imidazolopiperazine antimalarial agents, an important finding was that substituting the piperazine ring led to a significant improvement in the hERG channel profile. nih.gov Compared to the unsubstituted piperazine analogue, substituted compounds demonstrated a 2- to 3-fold decrease in hERG channel inhibition, suggesting a lower potential for causing QT prolongation. nih.gov This highlights how structural modifications can be strategically employed to mitigate potential safety liabilities early in the discovery process.

Strategies for Lead Optimization and Drug Candidate Development

Lead optimization is an iterative process where a promising compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, pharmacokinetic properties, and safety profile, with the goal of identifying a preclinical drug candidate.

Several strategies have been employed for the optimization of this compound analogues:

Modification of Piperazine Substituents: For imidazolopiperazine antimalarials, it was found that introducing a dimethyl group at the 8-position of the core structure had the most significant positive effect on potency. nih.gov In contrast, substitutions at other positions on the piperazine ring only yielded modest improvements. nih.gov

Bioisosteric Replacement: To address the metabolic instability of piperazine-containing atypical DAT inhibitors, the piperazine ring was replaced with other cyclic amines like homopiperazine (B121016) or piperidine. nih.govnih.gov While replacement with a homopiperazine was well-tolerated in terms of DAT binding, only the piperidine analogues showed improved metabolic stability in rat liver microsomes. nih.gov

Linker Modification: The length and composition of the linker connecting the fluorophenylpiperazine moiety to another part of the molecule can be crucial. In a series of multitarget analgesics, ethyl linker derivatives generally showed greater inhibition compared to the corresponding propyl linker derivatives. researchgate.net

Hybridization of Pharmacophores: One approach to developing improved SSRIs with a better side-effect profile involved coupling a fluoxetine (B1211875) congener with the pharmacophore of a piperazine-class agent known to reverse SSRI-induced side effects. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies: In the development of pyridazinone-based MAO-B inhibitors, a series of derivatives were synthesized by systematically modifying different parts of the molecule, starting from the reaction of 3,6-dichloropyridazine (B152260) with (2-fluorophenyl)piperazine, to establish clear SAR. catapult.org.uk

Biomarker Identification and Validation in Disease Models

In modern drug development, biomarkers are critical for making informed decisions. A biomarker is a characteristic that can be objectively measured as an indicator of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. The identification and validation of biomarkers in preclinical disease models are crucial for their eventual translation to clinical use. catapult.org.uk

For analogues of this compound, a clear biomarker strategy is essential for successful clinical translation. catapult.org.uk While specific, validated biomarkers for this particular chemical class are not yet firmly established in the public domain, several general strategies are applicable based on their known pharmacology.

Target Engagement Biomarkers: For compounds designed to interact with specific receptors or enzymes (e.g., 5-HT1A, DAT, MAO-B), a key step is to develop biomarkers that confirm the drug is binding to its intended target in the body. This can be achieved through techniques like positron emission tomography (PET) imaging with a radiolabeled version of the drug or a competing ligand, or by measuring a downstream molecular signal that is directly affected by target interaction.

Pharmacodynamic (PD) Biomarkers: These biomarkers measure the physiological or biochemical effect of the drug. For an antidepressant candidate, this might involve measuring changes in neurotrophic factor levels or synaptic plasticity markers in animal models. For an analgesic, changes in the levels of inflammatory mediators or neurotransmitters in relevant tissues could serve as PD biomarkers. For example, studies on oxicam analogues with arylpiperazine moieties showed they modulated the expression of macrophage-associated chemokines like CCL3 and CCL4, suggesting these could be explored as potential PD biomarkers.

Predictive Biomarkers: The ultimate goal is to identify biomarkers that can predict which patients are most likely to respond to the drug. In oncology, for instance, the expression of the σ2 receptor, which is a target for some piperazine-based compounds, is higher in proliferating tumor cells and could serve as a predictive biomarker. In preclinical cancer models, the anti-tumor and anti-metastatic effects of novel HDAC inhibitors containing a piperazine moiety were evaluated, and the expression of targets like HDAC6 could be a potential biomarker.

Developing a robust biomarker plan requires early integration into the drug discovery process, starting with identification and validation in relevant preclinical models before moving into the clinical setting. precisionformedicine.com This ensures that the right samples are collected to generate actionable data, ultimately increasing the probability of successful drug development. precisionformedicine.com

Advanced Research Techniques and Future Directions for 2 3 Fluorophenyl Piperazine Research

Chemoinformatics and Virtual Screening for Novel Analogues